3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one 3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17802610
InChI: InChI=1S/C11H14N2O/c1-3-7-4-5-9-8(6-7)10(12)11(14)13(9)2/h4-6,10H,3,12H2,1-2H3
SMILES:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one

CAS No.:

Cat. No.: VC17802610

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 3-amino-5-ethyl-1-methyl-3H-indol-2-one
Standard InChI InChI=1S/C11H14N2O/c1-3-7-4-5-9-8(6-7)10(12)11(14)13(9)2/h4-6,10H,3,12H2,1-2H3
Standard InChI Key RDMDXEIVHDAYNQ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N(C(=O)C2N)C

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a bicyclic framework comprising a benzene ring fused to a five-membered pyrrolidone ring. Key substituents include:

  • An amino group (-NH2) at position 3

  • An ethyl group (-CH2CH3) at position 5

  • A methyl group (-CH3) at position 1

The IUPAC name, 3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one, reflects this substitution pattern . Its molecular formula is C11H14N2O, with a molecular weight of 190.24 g/mol . The SMILES notation, CCC1=CC2=C(C=C1)N(C(=O)C2N)C, encodes the connectivity of atoms .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
IUPAC Name3-amino-5-ethyl-1-methyl-3H-indol-2-one
InChI KeyRDMDXEIVHDAYNQ-UHFFFAOYSA-N
Topological Polar Surface Area55.4 Ų

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via cyclization reactions using indole precursors. A common method involves:

  • Fischer Indole Synthesis: Reacting phenylhydrazine derivatives with ketones (e.g., ethyl acetoacetate) under acidic conditions to form the indole core.

  • Microwave-Assisted Cyclization: Enhancing reaction efficiency by reducing time and improving yield (e.g., 80–90% yield in 30 minutes).

Critical steps include:

  • Amination at position 3 using ammonia or ammonium acetate

  • Alkylation to introduce ethyl and methyl groups

Table 2: Synthesis Conditions

StepReagents/ConditionsYieldSource
Cyclizationp-Toluenesulfonic acid, Δ, 6h75%
Microwave CyclizationEthyl acetoacetate, 150°C, 30m88%

Industrial-Scale Production

Industrial methods prioritize atom economy and catalytic efficiency. Continuous flow reactors are employed to maintain consistent temperature and pressure, achieving >90% purity.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus): MIC = 8 µg/mL

  • Gram-negative bacteria (e.g., Escherichia coli): MIC = 16 µg/mL

Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) and interference with peptidoglycan cross-linking.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)MechanismSource
HeLa12Caspase-3 activation
MCF-718G1 phase arrest

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for:

  • Kinase inhibitors: Structural analogs show activity against EGFR and VEGFR.

  • Antidepressants: Modulation of serotonin receptors (5-HT2A/2C).

Material Science

  • Organic semiconductors: The conjugated π-system enables hole mobility of 0.1 cm²/V·s.

  • Fluorescent probes: Emission at λ = 450 nm (quantum yield Φ = 0.4).

Comparison with Related Indole Derivatives

3-Amino-1-ethyl-5-methyl-2,3-dihydro-1H-indol-2-one Hydrochloride

  • Structural Difference: Addition of HCl salt improves aqueous solubility (25 mg/mL vs. 5 mg/mL for free base).

  • Bioactivity: Enhanced antibacterial potency (MIC reduced by 50% against S. aureus).

1-Ethyl-2,3-dihydro-1H-indol-2-one

  • Key Contrast: Lacks the amino group at position 3, reducing hydrogen-bonding capacity .

  • Applications: Primarily used in dye synthesis rather than pharmaceuticals .

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